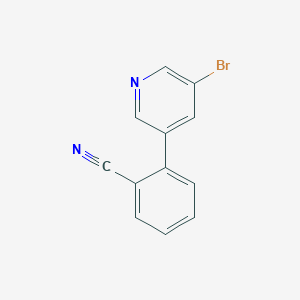

2-(5-Bromo-3-pyridinyl)-benzonitrile

描述

Contextualization within Halogenated Heterocyclic Nitriles

2-(5-Bromo-3-pyridinyl)-benzonitrile is a multifaceted organic compound that belongs to the significant class of halogenated heterocyclic nitriles. This class of molecules is characterized by the presence of one or more halogen atoms and a nitrile (-C≡N) group attached to a heterocyclic ring system, in this case, a pyridine (B92270) ring linked to a benzonitrile (B105546) moiety. The unique electronic properties arising from the combination of the electron-withdrawing nitrile group, the electronegative bromine atom, and the π-deficient pyridine ring bestow upon this molecule a distinct reactivity profile.

Halogenated heterocyclic nitriles are pivotal intermediates in modern organic synthesis. nih.govlongdom.org The nitrile group is a versatile functional group that can be transformed into various other functionalities such as amines, carboxylic acids, amides, and tetrazoles. acs.orgresearchgate.net The halogen atom, typically chlorine, bromine, or iodine, serves as a convenient handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. acs.org The heterocyclic core, a pyridine ring in this instance, is a common motif in numerous biologically active compounds and functional materials.

The strategic placement of the bromine atom at the 5-position of the pyridine ring and the nitrile group on the appended benzene (B151609) ring in this compound offers multiple sites for selective chemical modification, making it a valuable building block in the construction of complex molecular architectures.

Significance as a Precursor in Complex Molecule Synthesis

The true significance of this compound lies in its role as a versatile precursor for the synthesis of more complex molecules. nih.gov Its structural features allow for a modular and convergent approach to the assembly of intricate organic frameworks. The bromine atom on the pyridine ring is particularly amenable to participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

These reactions include, but are not limited to, the Suzuki-Miyaura coupling, Sonogashira coupling, Heck reaction, Buchwald-Hartwig amination, and various cyanation reactions. researchgate.netbeilstein-journals.org Such transformations enable the introduction of a wide range of substituents at the 5-position of the pyridine ring, including alkyl, alkenyl, alkynyl, aryl, and amino groups. This versatility allows chemists to systematically modify the structure of the molecule and fine-tune its properties for specific applications.

Furthermore, the nitrile group can undergo a plethora of chemical conversions. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry. This dual reactivity of the bromo and nitrile functionalities makes this compound a highly valuable and sought-after intermediate in the synthesis of complex organic molecules with potential applications in various fields.

Overview of Contemporary Research Domains

Contemporary research involving structures related to this compound is primarily focused on two major domains: medicinal chemistry and materials science.

In medicinal chemistry, the pyridine and benzonitrile moieties are prevalent in a vast number of biologically active compounds. indiamart.com For instance, the structural motif of a substituted pyridine linked to a phenyl ring is found in numerous drugs targeting a wide range of diseases. nih.gov The discovery of Perampanel, a noncompetitive AMPA receptor antagonist used in the treatment of epilepsy, which features a 1,3,5-triaryl-1H-pyridin-2-one core, highlights the potential of such scaffolds in neuroscience. nih.gov The ability to readily functionalize the this compound core via cross-coupling reactions makes it an attractive starting material for the generation of libraries of novel compounds for drug discovery programs.

In the realm of materials science, heterocyclic compounds containing nitrile and halogen functionalities are of interest for the development of novel organic materials with unique photophysical and electronic properties. Pyridine-3,5-dicarbonitrile derivatives, for example, have been investigated for their applications in organic light-emitting diodes (OLEDs) as thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.org The strategic incorporation of heavy atoms like bromine can influence the photophysical properties of organic molecules, making compounds like this compound potential building blocks for the synthesis of new functional materials.

Data Tables

| Compound Name | Synonym | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | - | C12H7BrN2 | 259.10 |

| Perampanel | 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile | C23H15N3O | 349.38 |

| 2-amino-5-bromopyridine | 5-Bromo-2-pyridinamine | C5H5BrN2 | 173.01 |

| 2,5-dibromopyridine | - | C5H3Br2N | 236.89 |

| Reaction Type | Description | Key Reagents/Catalysts |

| Suzuki-Miyaura Coupling | Forms a C-C bond between the bromo-pyridine and a boronic acid/ester. | Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3) |

| Sonogashira Coupling | Forms a C-C bond between the bromo-pyridine and a terminal alkyne. | Palladium catalyst, copper(I) co-catalyst, base (e.g., Et3N) |

| Buchwald-Hartwig Amination | Forms a C-N bond between the bromo-pyridine and an amine. | Palladium catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu) |

| Nitrile Hydrolysis | Converts the nitrile group to a carboxylic acid. | Strong acid (e.g., H2SO4) or base (e.g., NaOH) with heating |

| Nitrile Reduction | Converts the nitrile group to a primary amine. | Reducing agents (e.g., LiAlH4, H2/Raney Ni) |

Structure

3D Structure

属性

分子式 |

C12H7BrN2 |

|---|---|

分子量 |

259.10 g/mol |

IUPAC 名称 |

2-(5-bromopyridin-3-yl)benzonitrile |

InChI |

InChI=1S/C12H7BrN2/c13-11-5-10(7-15-8-11)12-4-2-1-3-9(12)6-14/h1-5,7-8H |

InChI 键 |

WBVBALOLTSANKJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CN=C2)Br |

产品来源 |

United States |

Chemical Reactivity and Transformation Studies of 2 5 Bromo 3 Pyridinyl Benzonitrile

Reactions at the Bromine Atom

The bromine atom on the electron-deficient pyridine (B92270) ring is a key site for functionalization, primarily through cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic intermediates.

Further Cross-Coupling Transformations (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The carbon-bromine bond in 2-(5-Bromo-3-pyridinyl)-benzonitrile is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthesizing more complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govlibretexts.org For this compound, this reaction would involve coupling with various aryl or vinyl boronic acids or their esters to yield biaryl or vinyl-substituted pyridine derivatives. The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 |

| Vinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 |

| Alkylborane | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 70-90 |

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, would allow for the introduction of an alkynyl group at the 5-position of the pyridine ring of this compound. wikipedia.orgsemanticscholar.orgscirp.org These reactions are typically carried out under mild, often room temperature, conditions. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling

| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent |

|---|---|---|---|---|

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | Toluene |

| Silyl-protected alkyne | Pd(OAc)₂ | CuI | DIPA | THF |

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govsemanticscholar.org This reaction could be used to introduce alkenyl substituents onto the pyridine ring of the title compound. The choice of catalyst, base, and solvent is crucial for achieving high yields and stereoselectivity. sioc-journal.cnlibretexts.org

Table 3: Representative Conditions for Heck Reaction

| Alkene Partner | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | Acetonitrile | 100 |

| Acrylate ester | Pd(PPh₃)₄ | K₂CO₃ | DMF | 120 |

| Cyclohexene | PdCl₂ | NaOAc | DMA | 140 |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the bromine atom on the pyridine ring of this compound. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to attack by nucleophiles. youtube.comyoutube.comyoutube.com

This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com However, some SNAr reactions, particularly on highly electron-deficient heterocycles, may proceed through a concerted mechanism. organic-chemistry.orgnih.gov Strong nucleophiles such as alkoxides, thiolates, and amines can displace the bromide ion. The reactivity order of halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. youtube.com

Formation of Organometallic Reagents

The bromine atom of this compound can be used to generate highly reactive organometallic reagents, such as Grignard and organolithium compounds. These reagents are powerful nucleophiles and strong bases, widely used for forming new carbon-carbon bonds. libretexts.org

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, [2-(cyanophenyl)-5-pyridinyl]magnesium bromide. adichemistry.comwisc.edumnstate.eduwikipedia.orglibretexts.org Activation of the magnesium surface, often with a small amount of iodine or 1,2-dibromoethane, is typically required to initiate the reaction. adichemistry.comwikipedia.org The resulting Grignard reagent can then be reacted with a variety of electrophiles, including aldehydes, ketones, and carbon dioxide.

Organolithium Reagent Formation: Similarly, an organolithium reagent can be prepared by reacting this compound with an alkyllithium reagent (e.g., n-butyllithium) through a lithium-halogen exchange reaction, or directly with lithium metal. libretexts.orgwikipedia.orgtaylorandfrancis.com These reactions are usually performed at low temperatures in anhydrous solvents. Organolithium reagents are generally more reactive than their Grignard counterparts. taylorandfrancis.com

Reactions at the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, including hydrolysis to carboxylic acids or amides and reduction to primary amines.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions. The reaction typically proceeds in two stages: initial hydrolysis to an amide, followed by further hydrolysis to a carboxylic acid. By carefully controlling the reaction conditions, it is often possible to isolate the intermediate amide.

Under acidic conditions, the nitrile is protonated, which activates it towards nucleophilic attack by water. The resulting intermediate tautomerizes to form an amide, which can then be further hydrolyzed to the carboxylic acid, 2-(5-Bromo-3-pyridinyl)-benzoic acid.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. Subsequent protonation and tautomerization yield the amide, 2-(5-Bromo-3-pyridinyl)-benzamide. More vigorous basic conditions will lead to the formation of the corresponding carboxylate salt, which upon acidification, gives the carboxylic acid.

Reduction to Amines

The nitrile group can be reduced to a primary amine, which would convert this compound into [2-(5-Bromo-3-pyridinyl)phenyl]methanamine. This transformation is a valuable method for introducing an aminomethyl group.

A variety of reducing agents can accomplish this conversion. Catalytic hydrogenation using catalysts such as Raney nickel, platinum oxide, or palladium on carbon under a hydrogen atmosphere is a common method. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective. youtube.com Milder reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, have been shown to reduce a wide range of aromatic nitriles to primary amines in excellent yields. nih.govresearchgate.netorganic-chemistry.org The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

Table 4: Common Reducing Agents for Nitrile to Amine Conversion

| Reagent | Solvent | Conditions |

|---|---|---|

| H₂ / Raney Ni | Ethanol (B145695)/Ammonia | High pressure, elevated temp. |

| LiAlH₄ | THF or Diethyl Ether | 0 °C to reflux, followed by aqueous workup |

| BH₃·THF | THF | Reflux |

| BH₂(N(iPr)₂) / cat. LiBH₄ | THF | Ambient temperature or reflux |

Nucleophilic Additions to the Nitrile

The nitrile group (C≡N) is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl group. researchgate.net

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids. This transformation can be achieved under either acidic or basic conditions. lumenlearning.comlibretexts.org In an acidic medium, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon and facilitating the attack of a weak nucleophile like water. lumenlearning.com Subsequent tautomerization of the resulting imidic acid intermediate leads to an amide, which is then further hydrolyzed to the carboxylic acid. libretexts.org

Table 1: Predicted Products of Nucleophilic Addition to the Nitrile Group of this compound

| Reagent/Reaction | Predicted Product |

| H₃O⁺, Δ | 2-(5-Bromo-3-pyridinyl)benzoic acid |

| 1. RMgX; 2. H₃O⁺ | 1-(2-(5-Bromo-3-pyridinyl)phenyl)alkan-1-one |

| 1. LiAlH₄; 2. H₂O | (2-(5-Bromo-3-pyridinyl)phenyl)methanamine |

This table presents predicted products based on general nitrile reactivity.

Another significant nucleophilic addition to nitriles involves Grignard reagents (RMgX). The carbanionic carbon of the Grignard reagent attacks the nitrile carbon, and subsequent hydrolysis of the intermediate imine yields a ketone. masterorganicchemistry.comdoubtnut.com This reaction provides a valuable route for the synthesis of ketones from nitriles.

Furthermore, the nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.orgnih.gov This reaction proceeds via the addition of hydride ions to the nitrile carbon.

Cycloaddition Reactions Involving the Nitrile

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the reaction with azides to form tetrazoles. This reaction is a powerful tool in medicinal chemistry as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group. The reaction is typically catalyzed by Lewis acids and can be carried out in various solvents.

The [3+2] cycloaddition of a nitrile with sodium azide (B81097) is a well-established method for the synthesis of 5-substituted-1H-tetrazoles. youtube.com It is anticipated that this compound would react with sodium azide in the presence of a suitable catalyst to yield 5-(2-(5-bromo-3-pyridinyl)phenyl)-1H-tetrazole.

Reactivity of the Pyridine Nitrogen

Acid-Base Interactions and Salt Formation

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not involved in the aromatic π-system. This makes the pyridine nitrogen basic and capable of reacting with acids to form pyridinium (B92312) salts. The basicity of the pyridine ring can be influenced by the substituents present. In this compound, the electron-withdrawing nature of the bromo and benzonitrile (B105546) substituents would be expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself.

Coordination Chemistry and Ligand Development

Pyridine and its derivatives are widely used as ligands in coordination chemistry, binding to metal centers through the nitrogen lone pair. nih.govup.ac.za The coordination ability of the pyridine nitrogen in this compound allows for the formation of a variety of metal complexes. The electronic properties of the substituents on the pyridine ring can modulate the coordination properties of the ligand and, consequently, the catalytic activity and physicochemical properties of the resulting metal complexes. nih.gov It is plausible that this compound could act as a monodentate ligand through the pyridine nitrogen or potentially as a bidentate ligand if the nitrile nitrogen also participates in coordination, although the latter is less common for simple nitriles.

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings

Functionalization of the Benzonitrile Ring

The benzonitrile ring in this compound is substituted with a pyridine ring and a nitrile group. The nitrile group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. msu.edu The pyridinyl substituent is also generally considered to be deactivating. Therefore, electrophilic substitution on the benzonitrile ring is expected to be difficult and would likely require harsh reaction conditions. If substitution were to occur, it would be directed to the positions meta to the nitrile group.

Nucleophilic aromatic substitution (SNAr) on the benzonitrile ring is generally not favored unless there are strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org In the case of this compound, the benzonitrile ring itself does not have a suitable leaving group for a typical SNAr reaction.

A more plausible approach for the functionalization of the benzonitrile ring could be through directed ortho-metalation (DoM) . doubtnut.comorganic-chemistry.org The nitrile group can act as a directing group, facilitating the deprotonation of the ortho position by a strong base like an organolithium reagent. The resulting lithiated species can then be quenched with various electrophiles to introduce a range of substituents at the position ortho to the nitrile group.

Table 2: Potential Reactions for the Functionalization of this compound

| Reaction Type | Reagents | Potential Product Site of Reaction |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Pyridine ring (C-Br) |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Pyridine ring (C-Br) |

| Directed ortho-Metalation | 1. s-BuLi, TMEDA; 2. Electrophile (E) | Benzonitrile ring (ortho to CN) |

This table outlines potential synthetic strategies based on established methodologies.

It is important to note that the bromine atom on the pyridine ring offers a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. youtube.comresearchgate.net These reactions would functionalize the pyridine ring rather than the benzonitrile ring.

Functionalization of the Pyridine Ring

The chemical architecture of this compound features a pyridine ring activated for functionalization at the C5 position due to the presence of a bromine atom. This carbon-bromine bond serves as a versatile handle for introducing a wide array of functional groups, primarily through metal-catalyzed cross-coupling reactions. Such transformations are pivotal for synthesizing more complex derivatives and are a cornerstone of modern medicinal and materials chemistry. Research has demonstrated the successful application of palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig amination, to modify the pyridine core of this specific molecule.

One of the most powerful methods for creating carbon-carbon bonds is the Suzuki cross-coupling reaction. This reaction has been effectively applied to this compound to introduce aryl substituents. In a documented example, the compound was coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The reaction, catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane, proceeded efficiently in the presence of a sodium carbonate base. Utilizing a solvent system of ethanol and toluene at reflux temperature, this transformation yielded 2-[5-(4-aminophenyl)pyridin-3-yl]benzonitrile in a high yield of 92%. This demonstrates the utility of the Suzuki reaction in accessing key biaryl intermediates.

In addition to C-C bond formation, the C-Br bond is an excellent site for creating carbon-nitrogen bonds via the Buchwald-Hartwig amination. This reaction allows for the direct coupling of amines with aryl halides. For this compound, this has been demonstrated through its reaction with tert-butyl carbamate. This specific amination was achieved using a palladium catalyst, tris(dibenzylideneacetone)dipalladium(0), in conjunction with a specialized phosphine (B1218219) ligand, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). The reaction required a strong base, cesium carbonate, and was carried out in tetrahydrofuran at 80°C, affording the N-protected product, tert-butyl N-{5-[2-(cyano)phenyl]pyridin-3-yl}carbamate, in a 75% yield. This transformation highlights the capacity to install protected amine functionalities, which are valuable precursors for further synthetic elaboration.

The following table summarizes these key functionalization reactions performed on the pyridine ring of this compound.

Table 1: Palladium-Catalyzed Functionalization Reactions of this compound

| Reaction Type | Reagent | Catalyst / Ligand | Base | Solvent / Temp. | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Pd(dppf)Cl₂·CH₂Cl₂ | Na₂CO₃ | Ethanol / Toluene (Reflux) | 2-[5-(4-Aminophenyl)pyridin-3-yl]benzonitrile | 92% |

Structure Reactivity Relationship Srr Studies in Chemical Transformations

Influence of Substituent Position and Nature on Reaction Pathways

The reactivity of 2-(5-bromo-3-pyridinyl)-benzonitrile is primarily dictated by the presence and positioning of the bromo and cyano substituents on the aromatic rings. These groups exert significant electronic and steric influences, thereby directing the course of chemical reactions.

The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group that can participate in a variety of cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling are commonly employed to form new carbon-carbon bonds at this position. The success and yield of such reactions are highly dependent on the nature of the boronic acid coupling partner and the reaction conditions. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing cyano group on the adjacent benzene (B151609) ring, can influence the oxidative addition step in the catalytic cycle of these reactions.

The benzonitrile (B105546) moiety, with its strongly electron-withdrawing cyano group (-CN), deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although such reactions are generally less common for benzonitriles compared to rings bearing stronger activating groups.

The relative positioning of the two aromatic rings and their substituents also plays a critical role. The linkage at the 2-position of the benzonitrile and the 3-position of the pyridine ring creates a specific steric environment around the reactive centers. This can influence the approach of reagents and the stability of reaction intermediates.

A study on the synthesis of novel pyridine derivatives via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) highlights the feasibility of functionalizing the C-Br bond in a similar pyridine system. The reaction of the bromo-substituted pyridine with various arylboronic acids proceeded in moderate to good yields, demonstrating the utility of this pathway for creating diverse molecular architectures. mdpi.com

The following table illustrates the potential influence of different types of substituents on the reactivity of a generic bromopyridine system in a Suzuki-Miyaura cross-coupling reaction, which can be extrapolated to understand the behavior of this compound.

| Substituent on Arylboronic Acid | Electronic Effect | Expected Impact on Reaction Rate |

| -OCH₃ (methoxy) | Electron-donating | May increase the rate of transmetalation |

| -CH₃ (methyl) | Weakly electron-donating | Modest increase in reaction rate |

| -H (hydrogen) | Neutral | Baseline reactivity |

| -Cl (chloro) | Electron-withdrawing | May decrease the rate of transmetalation |

| -NO₂ (nitro) | Strongly electron-withdrawing | Significant decrease in reaction rate |

This table is illustrative and based on general principles of the Suzuki-Miyaura reaction. Actual reaction rates can be influenced by a variety of factors.

Steric and Electronic Effects on Chemical Behavior

The chemical behavior of this compound is a direct consequence of the combined steric and electronic effects of its constituent parts.

Electronic Effects:

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The bromine atom at the 5-position is an electron-withdrawing group through its inductive effect (-I) but can also exhibit a weak electron-donating resonance effect (+M). However, for halogens, the inductive effect typically dominates. The benzonitrile group, attached at the 3-position of the pyridine ring, acts as a significant electron-withdrawing substituent due to the strong -I and -M effects of the cyano group. The cumulative effect of the nitrogen atom and the benzonitrile moiety makes the pyridine ring highly electron-poor, which in turn affects the reactivity of the C-Br bond.

The following table provides representative Hammett constants (σp) for substituents analogous to those present in this compound, illustrating their electronic influence.

| Substituent | Hammett Constant (σp) | Electronic Influence |

| -Br (bromo) | +0.23 | Electron-withdrawing (inductive) |

| -CN (cyano) | +0.66 | Strongly electron-withdrawing |

| -C₆H₅ (phenyl) | -0.01 | Weakly electron-donating (resonance) |

Source: Values are standard Hammett constants and are provided for comparative purposes. viu.ca

Steric Effects:

The spatial arrangement of the atoms in this compound creates steric hindrance that can influence its reactivity. The two aromatic rings are not coplanar due to steric repulsion between the ortho hydrogens. This torsional angle affects the degree of π-conjugation between the rings.

In reactions involving the bromine atom, the adjacent benzonitrile group can sterically hinder the approach of bulky reagents or catalysts. Similarly, any reaction at the cyano group or the benzene ring would be influenced by the steric bulk of the bromopyridinyl substituent. This steric hindrance can affect reaction rates and, in some cases, may favor the formation of one regioisomer over another in reactions where multiple sites are available for attack. For instance, in a nucleophilic attack on the pyridine ring, the benzonitrile group could direct the nucleophile to the less hindered positions.

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule. For 2-(5-Bromo-3-pyridinyl)-benzonitrile, the spectra are characterized by vibrations originating from the benzonitrile (B105546) and bromo-pyridine rings. nih.gov

The analysis of related compounds allows for the assignment of characteristic vibrational frequencies. jchps.comnih.gov The high-frequency region of the FT-IR and FT-Raman spectra is dominated by C-H stretching vibrations from the aromatic rings, typically appearing above 3000 cm⁻¹. ijtsrd.com The nitrile (C≡N) group presents a strong, sharp absorption band in the FT-IR spectrum, which is a key diagnostic peak. vscht.cz Vibrations associated with the carbon-carbon double bonds (C=C) and carbon-nitrogen double bonds (C=N) of the pyridine (B92270) and benzene (B151609) rings are observed in the 1600-1400 cm⁻¹ region. vscht.czresearchgate.net The C-Br stretching vibration is found at lower wavenumbers, characteristic of heavy atom vibrations. The potential energy distribution (PED) analysis, often performed alongside theoretical calculations, helps in making precise assignments for the observed vibrational bands. nih.govnih.gov

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Ring of Origin |

|---|---|---|

| Aromatic C-H Stretching | 3100 - 3000 | Benzonitrile & Pyridine |

| Nitrile C≡N Stretching | 2240 - 2220 | Benzonitrile |

| Aromatic C=C/C=N Stretching | 1600 - 1400 | Benzonitrile & Pyridine |

| C-H In-plane Bending | 1300 - 1000 | Benzonitrile & Pyridine |

| C-H Out-of-plane Bending | 900 - 700 | Benzonitrile & Pyridine |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C. researchgate.netethernet.edu.etslideshare.net

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the nitrile group, as well as the nitrogen atom in the pyridine ring. Protons on the pyridine ring are typically deshielded compared to those on the benzene ring. The protons ortho to the electron-withdrawing nitrile group on the benzonitrile ring would appear at a lower field. msu.edursc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the 115-120 ppm range. chemicalbook.comspectrabase.com The carbon atom attached to the bromine (C-Br) will also show a specific shift. The chemical shifts of the other aromatic carbons are influenced by their position relative to the substituents and the nitrogen atom. researchgate.netlibretexts.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity between the two aromatic rings. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted Chemical Shift Range (ppm) | Description |

|---|---|---|

| ¹H NMR | 7.5 - 9.0 | Aromatic protons on both rings |

| ¹³C NMR | 115 - 120 | Nitrile carbon (C≡N) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. tanta.edu.eg The UV-Vis spectrum of this compound is determined by its electronic structure, specifically the presence of π-systems in the benzonitrile and pyridine rings.

The expected electronic transitions are primarily π → π* and n → π* transitions. youtube.com The π → π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system and are typically responsible for strong absorption bands. libretexts.orglibretexts.org The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons (from the nitrogen atom of the pyridine ring) to antibonding π* orbitals. uzh.ch The conjugation between the benzonitrile and pyridine rings leads to a smaller HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap, resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated rings. libretexts.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₇BrN₂), high-resolution mass spectrometry (HRMS) would confirm its exact molecular mass.

Under electron impact (EI) ionization, the molecule would form a molecular ion (M⁺). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). The fragmentation of the molecular ion is expected to proceed through pathways that generate stable ions. sapub.org Plausible fragmentation steps include the loss of a bromine radical (•Br), the loss of the nitrile group (•CN), or the cleavage of the bond connecting the two aromatic rings.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and the dihedral angle between the pyridine and benzonitrile rings. researchgate.net

This technique would also reveal how the molecules pack in the crystal lattice. rsc.org Intermolecular interactions, such as π-π stacking between the aromatic rings and potential halogen bonding involving the bromine atom, would be identified. nih.gov The crystal structure of a related compound, 3-bromo-2-hydroxybenzonitrile, reveals intermolecular hydrogen bonding and π-stacking interactions that dictate the solid-state assembly. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is frequently employed to complement and interpret experimental spectroscopic data. nih.govresearchgate.net For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be used to predict a wide range of molecular properties. nih.govscispace.com These properties include optimized molecular geometry, vibrational frequencies (for comparison with FT-IR and FT-Raman spectra), NMR chemical shifts, and electronic properties like the HOMO-LUMO energy gap, which relates to the UV-Vis spectrum. nih.gov

A key application of DFT is geometry optimization, which calculates the lowest energy structure of a molecule. researchgate.net For this compound, this involves determining the most stable conformation, particularly the torsional or dihedral angle between the planes of the pyridine and benzonitrile rings. This angle is determined by the balance between the stabilizing effects of π-conjugation (which favors planarity) and the destabilizing steric hindrance between the ortho-hydrogens on the adjacent rings. The optimized geometry provides the foundational data for calculating other properties, such as vibrational frequencies and electronic spectra. scispace.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical tool in quantum chemistry for predicting the reactivity and kinetic stability of a molecule. youtube.comyoutube.com The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net

For this compound, density functional theory (DFT) calculations are employed to determine the energies of these frontier orbitals. The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. Analysis of similar pyridine and benzonitrile derivatives suggests that the HOMO-LUMO gap would characterize the molecule's charge transfer capabilities. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.87 |

Note: The data in the table are representative values based on DFT calculations for structurally similar aromatic heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP surface map is plotted over the molecule's electron density, using a color spectrum to indicate different electrostatic potential values.

The different colors on the MEP map identify the regions of varying electron potential:

Red: Indicates regions of high negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue: Represents regions of high positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.

Green: Denotes regions of neutral or near-zero potential.

For this compound, the MEP map is expected to show the most negative potential (red/yellow regions) localized around the electronegative nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile (-C≡N) group. researchgate.netnih.gov These areas are the primary sites for intermolecular interactions and electrophilic attack. researchgate.net Conversely, the positive potential (blue regions) is anticipated to be concentrated around the hydrogen atoms of the aromatic rings, identifying them as the most likely sites for nucleophilic attack. chemrxiv.org The MEP analysis thus provides crucial insights into the molecule's reactive behavior and intermolecular interaction patterns. nih.gov

Vibrational Frequency Predictions and Spectral Simulations

Vibrational spectroscopy, coupled with quantum chemical calculations, provides a powerful approach for structural elucidation. Theoretical vibrational frequencies for this compound can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov The predicted frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. nih.gov

The analysis helps in the definitive assignment of vibrational modes to specific functional groups and bond motions within the molecule. Key vibrational modes for this compound include the C≡N stretching of the nitrile group, C-H stretching and bending modes of the aromatic rings, C-Br stretching, and the characteristic ring breathing modes of the pyridine and benzene rings. conferenceworld.in The C≡N stretching vibration is a particularly strong and easily identifiable peak in the infrared spectrum, typically appearing around 2230 cm⁻¹. frontiersin.org

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretching | |

| 2227 | C≡N Nitrile Stretching frontiersin.org | |

| 1600-1400 | Aromatic C=C Ring Stretching | |

| 1300-1000 | In-plane C-H Bending | |

| 1020 | Ring Breathing Mode conferenceworld.in | |

| 680 | C-Br Stretching |

Note: Frequencies are representative values based on computational studies of benzonitrile and substituted pyridine compounds. conferenceworld.infrontiersin.org

Theoretical Evaluation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ), are instrumental in confirming molecular structures and interpreting experimental spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net

Calculated chemical shifts for this compound can be compared with experimental data to aid in the precise assignment of each proton and carbon atom in the molecule. Theoretical predictions are particularly useful for distinguishing between chemically similar atoms in complex aromatic systems. nih.gov The chemical shifts are influenced by the electronic environment of each nucleus; for instance, the presence of the electronegative bromine atom and the nitrogen atoms in the pyridine and nitrile groups will cause notable shifts in the signals of nearby carbon and hydrogen atoms.

| Atom Type | Typical Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons (¹H) | 7.5 - 9.0 |

| Aromatic Carbons (¹³C) | 110 - 155 |

| Nitrile Carbon (¹³C) | 115 - 120 |

Note: The chemical shifts provided are general ranges expected for the types of aromatic rings present in the molecule.

Nonlinear Optical (NLO) Properties Theoretical Assessment

Materials with significant Nonlinear Optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including frequency conversion and optical switching. plos.orgnih.gov Computational chemistry provides a route to assess the NLO potential of new molecules by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov

A high value of first-order hyperpolarizability (β) is a primary indicator of a molecule's NLO activity. researchgate.net Molecules with large β values typically possess a significant degree of intramolecular charge transfer, often facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the pyridine and benzonitrile moieties can facilitate charge transfer, and theoretical calculations can quantify this effect. The computed values for μ, α, and β can be compared to those of standard NLO materials like urea (B33335) or KDP to evaluate its potential. nih.govresearchgate.net

| NLO Parameter | Representative Calculated Value |

|---|---|

| Dipole Moment (μ) | 1.851 Debye |

| Polarizability (α) | 1.723 x 10⁻²³ esu |

| First-Order Hyperpolarizability (β) | 7.428 x 10⁻³⁰ esu |

Note: The data presented are based on reported DFT calculations for 2-Amino-3-bromo-5-nitropyridine, a structurally related compound, to illustrate the potential NLO properties. nih.govresearchgate.net

Despite a comprehensive search for crystallographic and supramolecular chemistry data specifically for the chemical compound “this compound,” no publicly available scientific literature or database entries detailing its crystal structure, polymorphism, or specific intermolecular interactions could be located.

The requested article cannot be generated as it is entirely dependent on the availability of experimental crystallographic data for this specific compound. Searches for this information in chemical and crystallographic databases did not yield any results. The scientific community has not, to date, published a crystal structure for this compound.

Therefore, the detailed analysis of its hydrogen bonding networks, halogen bonding interactions, π-π stacking, and crystal engineering design principles, as outlined in the request, cannot be provided. Such an analysis is contingent on the prior determination of the compound's crystal structure through techniques like X-ray crystallography.

Synthetic Utility and Potential Applications in Advanced Materials and Chemical Synthesis

Role as an Intermediate for Complex Organic Architectures

The structural arrangement of 2-(5-Bromo-3-pyridinyl)-benzonitrile provides multiple avenues for the synthesis of elaborate organic molecules, including polycyclic heterocyclic scaffolds and other functional architectures. Its utility stems from the ability to perform sequential and regioselective modifications on its distinct reactive sites.

The bromo-pyridine moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. heteroletters.orgmdpi.comresearchgate.net Reactions such as the Suzuki-Miyaura coupling allow for the introduction of various aryl or heteroaryl substituents at the bromine-bearing position. mdpi.comresearchgate.netwikipedia.orgbeilstein-journals.org This method is widely used to construct biaryl systems, which are common cores in many advanced materials. nih.gov Similarly, Sonogashira coupling can be employed to introduce alkyne functionalities, further expanding the molecular complexity. researchgate.net

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions This table illustrates the types of molecular fragments that can be introduced at the bromine position of this compound using established palladium-catalyzed methods.

| Reaction Name | Coupling Partner | Introduced Fragment | Catalyst/Base System (Typical) | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Aryl Group | Pd(PPh₃)₄ / K₃PO₄ | 2-(5-Aryl-3-pyridinyl)-benzonitrile |

| Heck | Alkene (R-CH=CH₂) | Alkenyl Group | Pd(OAc)₂ / P(o-tol)₃ | 2-(5-Alkenyl-3-pyridinyl)-benzonitrile |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Alkynyl Group | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-(5-Alkynyl-3-pyridinyl)-benzonitrile |

| Buchwald-Hartwig | Amine (R₂NH) | Amino Group | Pd₂(dba)₃ / BINAP / NaOt-Bu | 2-(5-Amino-3-pyridinyl)-benzonitrile |

Concurrently, the benzonitrile (B105546) group serves as a versatile precursor for other functional groups and can participate directly in cyclization reactions to form new heterocyclic rings. ebsco.comopenstax.org The carbon-nitrogen triple bond is electrophilic and reacts with a variety of nucleophiles. libretexts.orglibretexts.org For instance, the nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or it can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to furnish a primary amine. openstax.orglibretexts.orgchemistrysteps.com Reaction with Grignard reagents converts the nitrile into a ketone, providing another route for molecular elaboration. openstax.orglibretexts.org

More significantly, the nitrile group is a key component in the synthesis of nitrogen-containing heterocycles. mdpi.com For example, through [3+2] cycloaddition reactions with azides, the nitrile can be converted into a tetrazole ring. mdpi.com It can also react with dicyandiamide (B1669379) to form a 2,4-diamino-1,3,5-triazine moiety or participate in base-catalyzed cyclizations with binucleophiles like guanidine (B92328) to construct fused pyrimidine (B1678525) systems. mdpi.comresearchgate.net

Table 2: Synthetic Transformations of the Nitrile Group for Heterocycle Synthesis This table outlines established methods for converting a nitrile functionality into various heterocyclic rings, demonstrating the potential of the benzonitrile moiety in this compound.

| Reagent(s) | Resulting Heterocycle | Reaction Type | General Conditions |

|---|---|---|---|

| Sodium Azide (B81097) (NaN₃), Lewis Acid (e.g., ZnBr₂) | Tetrazole | [3+2] Cycloaddition | High Temperature (e.g., 120 °C) |

| Dicyandiamide | 2,4-Diamino-1,3,5-triazine | Cyclocondensation | Microwave Irradiation |

| Guanidine Hydrochloride | 2-Aminopyrimidine (fused) | Base-Catalyzed Cyclization | t-BuOK, Reflux |

| Hydroxylamine (B1172632) (NH₂OH) | N-hydroxyamidine (precursor to oxadiazoles) | Addition | Mild, often basic conditions |

Ligand Synthesis and Applications in Catalysis

Pyridine-based structures are ubiquitous as ligands in coordination chemistry and homogeneous catalysis due to the ability of the nitrogen lone pair to coordinate with transition metals. This compound is a promising precursor for designing novel ligands. The pyridine (B92270) nitrogen itself can act as a coordinating site, while the rest of the molecule serves as a scaffold that can be functionalized to create bidentate or tridentate ligands.

For example, a palladium-catalyzed cross-coupling reaction at the bromine position can introduce another coordinating group, such as a second pyridine, an oxazoline, or a phosphine (B1218219) moiety. organic-chemistry.org The resulting molecule could then bind to a metal center through two distinct nitrogen atoms (N,N'-ligation) or a nitrogen and a phosphorus atom (P,N-ligation). Furthermore, the nitrile group's nitrogen atom also possesses a lone pair and could potentially participate in metal coordination, leading to more complex ligand geometries. Derivatives such as 2-alkoxyquinolines, which share structural similarities, have been successfully employed as ligands in palladium-catalyzed C–H bond functionalization reactions, highlighting the potential of such scaffolds in catalysis. nih.gov

Exploration in Polymer and Material Science

The unique electronic properties of the pyridine and benzonitrile groups make this compound an attractive building block for advanced materials, particularly in the field of organic electronics. Pyridine-3,5-dicarbonitrile moieties, which are structurally related, have been identified as excellent electron-accepting units in materials designed for organic light-emitting diodes (OLEDs). nih.gov These materials often exhibit thermally activated delayed fluorescence (TADF), a crucial property for achieving high efficiency in next-generation displays. nih.gov The combination of the electron-deficient pyridine ring and the two electron-withdrawing nitrile groups in such systems facilitates efficient intramolecular charge transfer and provides favorable electron-transporting properties. nih.gov By extension, this compound could be used to synthesize analogous materials where the bromine atom allows for its incorporation into a larger conjugated system.

Furthermore, the modification of pyridinyl scaffolds has led to the development of novel photochromic materials. For instance, pyrazolinone derivatives containing a 5-bromopyridine group have been synthesized and shown to exhibit reversible color changes upon exposure to UV and visible light, making them suitable for applications in molecular switches and high-density data storage. researchgate.net

The compound could also serve as a monomer for polymerization after suitable functionalization. The bromine atom can be converted into other polymerizable groups, or the molecule can be incorporated into polymer backbones via polycondensation reactions, similar to how perfluoropyridine is used to create high-performance fluoropolymers. mdpi.com

Precursor for Advanced Chemical Entities

The primary value of this compound in chemical synthesis lies in its role as a versatile precursor for more complex, non-biological chemical entities. The bromine atom acts as a reliable synthetic handle, primarily for palladium-catalyzed reactions that build the core carbon skeleton of a target molecule. mdpi.comnih.gov Once the desired framework is assembled, the nitrile group can be transformed into a variety of other functionalities.

This stepwise approach allows for a modular synthesis strategy. First, a Suzuki or similar coupling reaction can be performed to attach a desired aryl or heterocyclic unit. researchgate.net Subsequently, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted into a ketone via a Grignard reaction. openstax.orglibretexts.orgchemistrysteps.com This sequence provides access to a wide array of derivatives from a single, common intermediate. This synthetic flexibility makes this compound a valuable starting material for creating novel dyes, electronic materials, or other specialized chemical compounds where precise control over the final molecular architecture is required.

Future Research and Unaddressed Challenges in the Chemistry of this compound

The chemical compound this compound represents a class of functionalized biaryl molecules that hold potential in various fields of chemical synthesis and materials science. This article explores the prospective future research directions and the challenges that remain in harnessing the full potential of this specific molecule. The focus will be on innovative synthetic methodologies, novel reactivity patterns, and the integration of modern computational and analytical tools.

Future Research Directions and Unaddressed Challenges

The advancement of chemical sciences relies on the continuous development of novel molecules and the refinement of methods to synthesize and characterize them. For a compound like 2-(5-Bromo-3-pyridinyl)-benzonitrile, several avenues of research are poised for exploration. These range from creating more environmentally friendly synthetic routes to employing artificial intelligence for predictive synthesis and designing novel functional derivatives.

Traditional methods for synthesizing biaryl compounds, such as the Suzuki or Stille coupling reactions, have been instrumental in accessing molecules like this compound. However, these methods often rely on pre-functionalized starting materials and can generate stoichiometric amounts of waste. Future research will likely focus on more sustainable and atom-economical alternatives.

One promising area is the use of C-H bond activation. nih.gov This approach would ideally allow for the direct coupling of a pyridine (B92270) and a benzonitrile (B105546) derivative, eliminating the need for halogenation and organometallic intermediates. Research in this direction would involve the development of selective catalysts that can functionalize the specific C-H bonds of the parent heterocycles.

Another avenue is the exploration of catalytic systems based on earth-abundant metals, moving away from precious metals like palladium. nih.gov The development of efficient iron or copper-based catalysts for cross-coupling reactions would significantly reduce the cost and environmental impact of the synthesis.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Direct C-H Arylation | Reduced number of synthetic steps, less waste. | Achieving high regioselectivity, catalyst stability. |

| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental toxicity. | Overcoming lower reactivity, catalyst poisoning. |

| Flow Chemistry Synthesis | Improved safety, scalability, and reproducibility. | Reactor design, optimization of reaction parameters. |

| Electrochemical Synthesis | Avoids chemical oxidants/reductants, mild conditions. | Electrode material selection, managing side reactions. |

The structure of this compound contains multiple reactive sites—the bromo substituent, the pyridine ring, and the nitrile group—which can be exploited in novel chemical transformations. Future research could focus on designing cascade reactions, where a single synthetic operation leads to the formation of multiple new bonds and a significant increase in molecular complexity. nih.govmdpi.com

For instance, the bromine atom can serve as a handle for further cross-coupling reactions or lithiation-substitution sequences. The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, or participation in cycloaddition reactions. The pyridine nitrogen atom can be involved in nucleophilic attacks, especially in the context of aryne chemistry. nih.gov A significant challenge lies in controlling the chemoselectivity of these transformations to achieve the desired products.

Potential cascade reactions could involve an initial functionalization at the bromine position, followed by an intramolecular cyclization involving the nitrile group, leading to complex polycyclic aromatic systems. mdpi.com

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. rsc.orgrsc.orgchemistryviews.org For this compound, AI can be employed in several ways. Retrosynthesis algorithms could predict novel and efficient synthetic routes that may not be obvious to a human chemist.

Furthermore, ML models can be trained on existing reaction data to predict the optimal conditions for its synthesis. rsc.orgchemistryviews.org This includes identifying the best catalyst, base, solvent, and temperature for a given cross-coupling reaction to maximize the yield and minimize byproducts. rsc.org This predictive power can significantly reduce the experimental effort required for reaction optimization. A major challenge in this area is the need for large, high-quality datasets to train accurate and reliable models.

| AI/ML Application | Objective | Potential Impact |

| Retrosynthesis Prediction | To identify novel and efficient synthetic pathways. | Accelerates the discovery of new synthetic routes. |

| Reaction Condition Optimization | To predict the optimal catalyst, solvent, base, and temperature. rsc.org | Reduces experimental workload and resource consumption. |

| Property Prediction | To forecast the physicochemical and electronic properties of derivatives. | Guides the design of new molecules with desired functions. |

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ characterization techniques, such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy, Raman spectroscopy, and mass spectrometry, can provide valuable insights into the formation of this compound. irb.hrazom.comshoko-sc.co.jp

These techniques allow for the monitoring of reactant consumption, product formation, and the detection of transient intermediates as the reaction progresses. irb.hrazom.com This information is invaluable for identifying reaction bottlenecks, understanding catalyst deactivation pathways, and ensuring reaction safety and reproducibility. The primary challenges include the development of robust probes that can withstand harsh reaction conditions and the complex data analysis required to deconvolute the spectral information. irb.hr

| In-Situ Technique | Information Gained | Challenges |

| NMR Spectroscopy | Quantitative analysis of reactants, products, and intermediates. azom.com | Requires specialized equipment, sensitivity can be an issue. |

| Raman Spectroscopy | Vibrational information, sensitive to changes in bonding. irb.hr | Fluorescence interference, weak signals for some species. |

| Mass Spectrometry | Identification of species by mass-to-charge ratio. shoko-sc.co.jp | Interfacing with the reaction vessel, ionization efficiency. |

The core structure of this compound serves as a versatile scaffold for the design of highly functionalized derivatives with tailored properties for specific applications. mdpi.comnih.gov The bromine atom can be replaced with a variety of functional groups through cross-coupling reactions, opening up a vast chemical space.

For example, introducing electron-donating or -withdrawing groups could tune the electronic properties of the molecule for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as semiconductors. beilstein-journals.org The nitrile and pyridine moieties can also be modified to create complex ligands for catalysis or supramolecular chemistry. nih.gov The key challenge is to develop synthetic methodologies that allow for the precise and selective functionalization of the core structure to achieve the desired properties.

| Functionalization Strategy | Target Application Area | Desired Properties |

| Suzuki/Sonogashira Coupling | Organic Electronics | Tunable HOMO/LUMO levels, high charge mobility. |

| Buchwald-Hartwig Amination | Medicinal Chemistry | Improved biological activity, specific receptor binding. |

| Nitrile Group Modification | Materials Science | Formation of polymers, coordination with metal centers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。